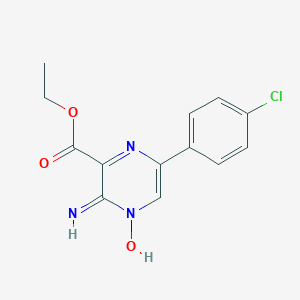![molecular formula C16H10ClNO3 B372652 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride](/img/structure/B372652.png)
2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride is a chemical compound that belongs to the class of organic compounds known as phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety. The compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with benzoyl chloride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form different derivatives.
Oxidation Reactions: The compound can also undergo oxidation under specific conditions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while reduction reactions can produce different reduced forms of the compound .
Scientific Research Applications
2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and intermediates.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride involves its interaction with specific molecular targets. The compound can act as an acylating agent, reacting with nucleophiles in biological systems. This interaction can affect various molecular pathways and processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Phthalimide acetyl chloride
- N-Phthalylglycyl chloride
- 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride
Uniqueness
2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride is unique due to its specific structure and reactivity. The presence of the benzoyl chloride group makes it particularly useful in acylation reactions, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H10ClNO3 |
|---|---|
Molecular Weight |
299.71g/mol |
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methyl]benzoyl chloride |
InChI |
InChI=1S/C16H10ClNO3/c17-14(19)11-6-2-1-5-10(11)9-18-15(20)12-7-3-4-8-13(12)16(18)21/h1-8H,9H2 |
InChI Key |
TYMCVFIGEVISMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Phenyl-6-(sulfanylmethyl)-1,3,5-triazin-2-yl]methyl hydrosulfide](/img/structure/B372572.png)
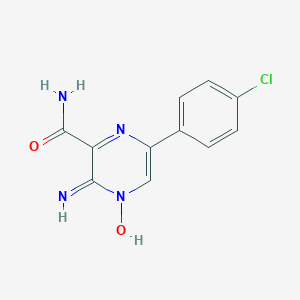
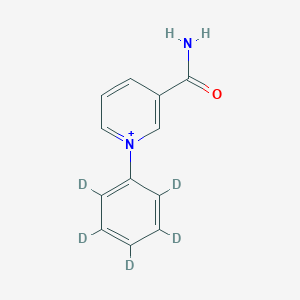



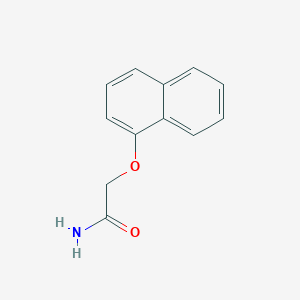



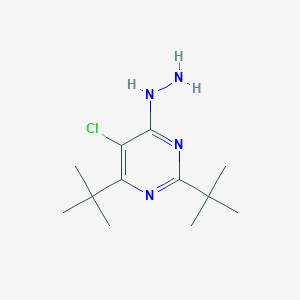
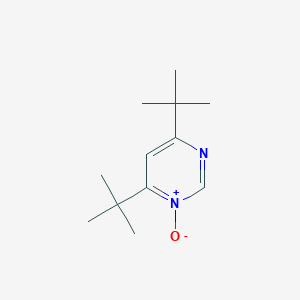
![6-Methylbenzo[h][1,6]naphthyridin-6-ium](/img/structure/B372592.png)
